molecular formula C21H21ClN2O3S B2680523 ethyl 8-chloro-2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate CAS No. 1005038-15-2

ethyl 8-chloro-2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B2680523
CAS No.: 1005038-15-2
M. Wt: 416.92
InChI Key: TYECJJXPPYUUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzoxadiazocine Chemistry

The exploration of benzoxadiazocines emerged alongside advancements in heterocyclic chemistry during the mid-20th century, paralleling the development of benzodiazepines. While benzodiazepines like chlordiazepoxide and diazepam were first synthesized in the 1950s–1960s, benzoxadiazocines gained attention later due to their structural complexity and potential for modular synthesis. Early work focused on diazepine analogs, but the incorporation of oxygen and sulfur atoms into the diazocine ring introduced unique electronic and steric properties. For instance, the thioxo group in the target compound enhances hydrogen-bonding capacity, a feature leveraged in modern drug design.

The synthesis of benzoxadiazocines initially relied on multistep cyclization reactions, often requiring harsh conditions. However, the discovery of multicomponent reactions (MCRs) in the 2000s revolutionized access to such scaffolds. The Ugi four-component reaction (Ugi-4CR), for example, enabled the efficient assembly of diazepine derivatives with multiple points of diversity. These methods were later adapted for benzoxadiazocines, facilitating the introduction of substituents like the 2-methylphenyl and chloro groups in the target molecule.

Significance in Heterocyclic Chemistry Research

Benzoxadiazocines occupy a unique niche in heterocyclic chemistry due to their balanced physicochemical properties. The fused benzene and diazocine rings confer semi-rigidity, reducing conformational flexibility while maintaining solubility—a critical factor for blood-brain barrier penetration in CNS-targeted therapies. The methano bridge in the target compound further stabilizes the diazocine ring, mimicking the spatial constraints observed in protein reverse turns.

The substitution pattern of benzoxadiazocines directly influences their pharmacological activity. For example:

  • Chloro groups (e.g., at position 8) enhance electron-withdrawing effects, modulating receptor binding.
  • Methyl substituents (e.g., at position 2 and the phenyl ring) improve lipid solubility, affecting pharmacokinetics.
  • Thioxo groups (e.g., at position 4) introduce hydrogen-bond acceptor sites, critical for interactions with biological targets.

A comparative analysis of substituent effects is provided in Table 1.

Table 1. Influence of Substituents on Benzoxadiazocine Properties

Substituent Position Functional Group Effect on Properties
8 Chloro Increases electrophilicity, enhances receptor affinity
4 Thioxo Introduces hydrogen-bonding capacity
2-Methylphenyl Methyl Improves lipophilicity, modulates metabolic stability

Current Research Trends in Benzoxadiazocine Derivatives

Recent advances in benzoxadiazocine chemistry emphasize green synthesis and computational design. Catalyst-free cyclization reactions, for instance, have been developed to reduce environmental impact while maintaining high yields. Additionally, the Ugi-4CR strategy has been adapted to generate benzoxadiazocines with four points of diversity in a single step, as demonstrated in the synthesis of analogs bearing ester groups (e.g., the 11-carboxylate in the target compound).

Another trend involves leveraging benzoxadiazocines to target protein-protein interactions (PPIs). Their rigid scaffolds and substituent flexibility make them ideal for occupying deep binding pockets in PPIs, a strategy validated in p53-Mdm2 inhibitor studies. The target compound’s methano bridge and thioxo group are particularly suited for this application, offering both structural constraint and electronic diversity.

Properties

IUPAC Name

ethyl 4-chloro-9-methyl-10-(2-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-4-26-19(25)17-18-14-11-13(22)9-10-16(14)27-21(17,3)24(20(28)23-18)15-8-6-5-7-12(15)2/h5-11,17-18H,4H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYECJJXPPYUUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C3=C(C=CC(=C3)Cl)OC1(N(C(=S)N2)C4=CC=CC=C4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 8-chloro-2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a thioxo group and various substituents that contribute to its biological activity. Its molecular formula is C21H21ClN2O3SC_{21}H_{21}ClN_2O_3S with a molecular weight of approximately 416.92 g/mol. The presence of chlorine and thioxo functionalities suggests potential reactivity in medicinal chemistry applications .

Synthesis

Synthesis of this compound can be achieved through several chemical reactions involving starting materials such as 3-(ethoxycarbonyl)-5-phenyl-1,2,4-triazine and cyclobutanone. Advanced synthetic techniques in heterocyclic chemistry are often employed to optimize yields and selectivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity Assays : In vitro cytotoxicity tests against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) have demonstrated significant antiproliferative effects. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against these cell lines .
Cell LineIC50 (µM)
A5495.7
HeLa4.9

The mechanism underlying the anticancer activity appears to involve apoptosis induction through mitochondrial pathways. Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with key proteins involved in cell survival and proliferation .

Case Studies and Research Findings

  • Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry reported that compounds with similar structural motifs displayed significant antitumor activities due to their ability to inhibit specific oncogenic pathways. The presence of electron-donating groups was crucial for enhancing cytotoxicity .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications in the phenyl ring and the thioxo group can significantly affect biological activity. For instance, introducing additional electron-withdrawing or donating groups can enhance or diminish the cytotoxic effects observed .
  • Comparative Studies : Comparative studies with established chemotherapeutic agents like doxorubicin showed that ethyl 8-chloro-2-methyl compounds can exhibit comparable or superior activity against certain cancer cell lines .

Scientific Research Applications

Biological Activities

Preliminary studies suggest that ethyl 8-chloro-2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate exhibits various biological activities:

Antimicrobial Properties

Research indicates potential antimicrobial effects against bacterial strains such as Staphylococcus aureus. These findings highlight the compound's role as a lead candidate for developing new antibiotics .

Anticancer Potential

The unique structure of this compound suggests it may possess anticancer properties. Its ability to interact with specific biological targets could make it valuable in cancer therapy research.

Other Pharmacological Effects

Further investigations are needed to explore its effects on different disease models. The interactions with biological targets will help define its therapeutic roles .

Case Study 1: Antimicrobial Activity

A study evaluated the efficacy of ethyl 8-chloro-2-methyl-3-(2-methylphenyl)-4-thioxo against biofilm formation in bacterial cultures. Results demonstrated significant inhibition compared to standard treatments .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in specific types of cancer cells. This suggests its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

The compound shares structural motifs with other heterocyclic systems, particularly those containing fused aromatic rings, sulfur atoms, and ester groups. Below is a comparative analysis with key analogues:

Property Ethyl 8-Chloro-2-Methyl-3-(2-Methylphenyl)-4-Thioxo-...-Carboxylate Methylofuran (MFR-a) Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate
Core Structure Benzoxadiazocine with thioxo and methano bridges Furan-derived cofactor with glutamic acid linkages Benzoate ester linked to a 1,3,4-thiadiazole ring
Functional Groups Chloro, methylphenyl, thioxo, ethyl ester Formyl, hydroxyl, amide Phenylcarbamoyl, methoxy, ester
Molecular Weight (g/mol) ~450–500 (estimated) ~600–700 (varies with formylation state) 369.40
Applications Underexplored; potential CNS or antimicrobial agent Coenzyme in methanogenesis Intermediate in organic synthesis; no reported bioactivity

Key Differences and Implications

  • Ring Systems: The benzoxadiazocine core distinguishes the target compound from furan-based MFR-a and thiadiazole-containing analogues . The methano bridge in the former introduces steric constraints absent in simpler heterocycles.
  • Synthetic Utility: Unlike methylofuran, which is biosynthesized in methanogens, the target compound is likely synthesized via multistep organic reactions, as seen in related benzoate esters .

Computational Similarity Analysis

Using chemoinformatics tools, similarity coefficients (e.g., Tanimoto index) can quantify structural overlap. For example:

  • Tanimoto Similarity : The compound shares <30% similarity with methylofuran due to divergent core structures but >50% with thiadiazole derivatives, driven by ester and aromatic motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.